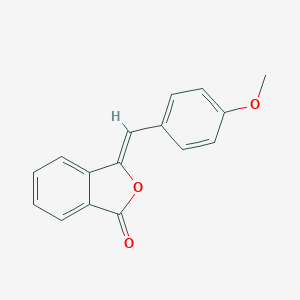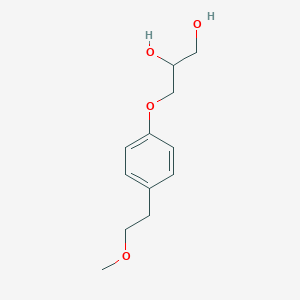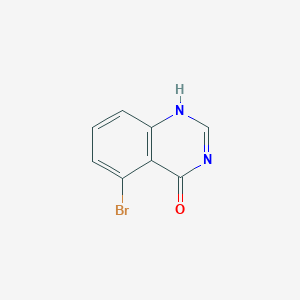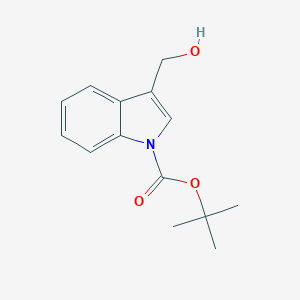
Inogatran
Descripción general
Descripción
Inogatran is a low molecular weight peptidomimetic thrombin inhibitor . It was developed for the potential treatment of arterial and venous thrombotic diseases .
Synthesis Analysis
The synthesis of Inogatran involved the use of computer modeling, an emerging technology at the time. Using thrombin structures from nuclear magnetic resonance studies, along with energy calculations for interactions between thrombin and potential inhibitors, the molecule melagatran was produced. This molecule was not only more potent than Inogatran, but was also less than 500 Da, which was crucial to oral bioavailability .Molecular Structure Analysis
Inogatran has a molecular formula of C21H38N6O4 . Its average mass is 438.564 Da and its monoisotopic mass is 438.295441 Da .Physical And Chemical Properties Analysis
Inogatran has a density of 1.4±0.1 g/cm3, a molar refractivity of 114.6±0.5 cm3, and a molar volume of 321.0±7.0 cm3 . It has 10 H bond acceptors, 7 H bond donors, and 11 freely rotating bonds . Its polar surface area is 163 Å2 and its polarizability is 45.4±0.5 10-24 cm3 .Aplicaciones Científicas De Investigación
Anticoagulant Efficacy in Healthy Subjects and Patients with Coronary Artery Disease
Inogatran's effects on anticoagulation, particularly its relationship with Activated Partial Thromboplastin Time (APTT) in healthy subjects and patients with coronary artery disease, were studied. The research showed that APTT increased non-linearly with rising inogatran concentration, well-described by a linear and Emax model. This study highlighted significant individual variability in baseline APTT and the influence of assay methods at different study centers on these measurements. It concluded that the nonlinear relationship between APTT and inogatran concentration could be effectively modeled, accounting for method-dependent assay differences (Cullberg, Eriksson, Larsson, & Karlsson, 2001).
Coagulation Activity and Clinical Outcome in Unstable Coronary Artery Disease
Another study explored molecular markers of coagulation activity, such as prothrombin fragment 1+2 and thrombin-antithrombin complex, in patients with unstable coronary artery disease treated with inogatran. It found that high baseline levels of these coagulation markers were associated with a significant decrease in risk for death, myocardial infarction, and refractory angina during and after anticoagulant treatment with inogatran. This research suggested that high baseline coagulation activity could identify patients who respond well to anticoagulant therapy, but also noted increased mortality associated with high baseline levels during long-term follow-up (Oldgren, Linder, Grip, Siegbahn, & Wallentin, 2001).
Enhancement of Inogatran Absorption with Aprotinin
Research focusing on the absorption enhancement of inogatran, an enzymatically stable thrombin inhibitor, showed that coadministration with a trypsin inhibitor, aprotinin, significantly increased its bioavailability. This study provided insights into the mechanisms of increased bioavailability of inogatran and suggested a new method for improving the intestinal absorption of peptide drugs (Sjöström, Lindfors, & Ungell, 2004).
Effects on Cortical Infarction in Rats
A study investigating the effects of inogatran in a rat model of cerebral infarction found that pretreatment with inogatran significantly reduced the volume of cortical infarct. This suggested the potential utility of inogatran as a prophylactic and treatment agent for thrombotic events, especially in conditions like stroke (Mikulski, Elg, & Gustafsson, 2001).
Impact on Activated Protein C Generation
Research on the effect of inogatran on thrombin-thrombomodulin-mediated generation of activated protein C (APC) suggested that clinically relevant concentrations of inogatran interfere with APC generation. This finding provided a possible explanation for the lack of dose-response effect in clinical trials with thrombin inhibitors and highlighted the complex interactions between these inhibitors and the coagulation pathway (Linder, Frebelius, Jansson, & Swedenborg, 2003).
Mecanismo De Acción
Inogatran acts as a thrombin inhibitor, which means it prevents thrombin from converting fibrinogen into fibrin, a key step in the blood clotting process . This makes Inogatran potentially useful in the treatment of conditions related to blood clotting, such as arterial and venous thrombotic diseases .
Propiedades
IUPAC Name |
2-[[(2R)-3-cyclohexyl-1-[(2S)-2-[3-(diaminomethylideneamino)propylcarbamoyl]piperidin-1-yl]-1-oxopropan-2-yl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38N6O4/c22-21(23)25-11-6-10-24-19(30)17-9-4-5-12-27(17)20(31)16(26-14-18(28)29)13-15-7-2-1-3-8-15/h15-17,26H,1-14H2,(H,24,30)(H,28,29)(H4,22,23,25)/t16-,17+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDPROXZBMHOBTQ-SJORKVTESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(C(=O)N2CCCCC2C(=O)NCCCN=C(N)N)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C[C@H](C(=O)N2CCCC[C@H]2C(=O)NCCCN=C(N)N)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50165895 | |
| Record name | Inogatran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50165895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Inogatran | |
CAS RN |
155415-08-0 | |
| Record name | Inogatran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=155415-08-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Inogatran [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155415080 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Inogatran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50165895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | INOGATRAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/428409I84L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-(4-Fluorophenyl)-6-isopropyl-2-[(N-methyl-N-methylsufonyl)amino]pyrimidine-5-yl-methanol](/img/structure/B133833.png)
![Methyl 4-(4-fluorophenyl)-6-isopropyl-2-[(N-methyl-N-methylsulfonyl)amino]pyrimidine-5-carboxylate](/img/structure/B133834.png)

![(1~{s})-1-[(3,4-Dimethoxyphenyl)methyl]-6,7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline](/img/structure/B133845.png)

![N-[3,5-Dimethyl-4-(4-hydroxy-3-isopropyl-phenoxy)phenyl]oxamicAcid](/img/structure/B133852.png)


![N-(6-Aminohexyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B133859.png)

![3,5-Dimethyl-4-[3-(3-methylisoxazol-5-yl)propoxy]benzonitrile](/img/structure/B133866.png)
